

An In-depth Technical Guide to the Solubility of Methyl 6-iodonicotinate

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Compound of Interest

Compound Name: Methyl 6-iodonicotinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **methyl 6-iodonicotinate**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental protocol for determining its solubility in common organic solvents. Furthermore, qualitative solubility information for a structurally related compound, methyl 6-methylnicotinate, is presented to offer initial guidance.

Physicochemical Properties of Methyl 6-iodonicotinate

A summary of the key physicochemical properties of **methyl 6-iodonicotinate** is provided below. These properties are essential for understanding its behavior in various solvent systems.

Property	Value	Source
Molecular Formula	C ₇ H ₆ INO ₂	[1]
Molecular Weight	263.03 g/mol	[1]
IUPAC Name	methyl 6-iodopyridine-3-carboxylate	[1]
CAS Number	173157-33-0	[1]

Qualitative Solubility Data

Quantitative solubility data for **methyl 6-iodonicotinate** is not readily available in the public domain. However, information on the closely related analogue, methyl 6-methylnicotinate, indicates its general solubility behavior in common organic solvents. This information can serve as a preliminary guide for solvent selection in experimental studies with **methyl 6-iodonicotinate**.

Table 1: Qualitative Solubility of Methyl 6-methylnicotinate

Solvent	Solvent Class	Reported Solubility
Chloroform	Chlorinated	Slightly Soluble[2][3]
Ethyl Acetate	Ester	Slightly Soluble[2][3]
Methanol	Polar Protic	Slightly Soluble[2][3]

Note: "Slightly soluble" is a qualitative term and the actual solubility will vary with temperature and the specific experimental conditions.

Experimental Protocol for Solubility Determination: Isothermal Saturation (Shake-Flask) Method

To obtain precise and reliable quantitative solubility data for **methyl 6-iodonicotinate**, the isothermal saturation method is the gold standard.[4] This method determines the

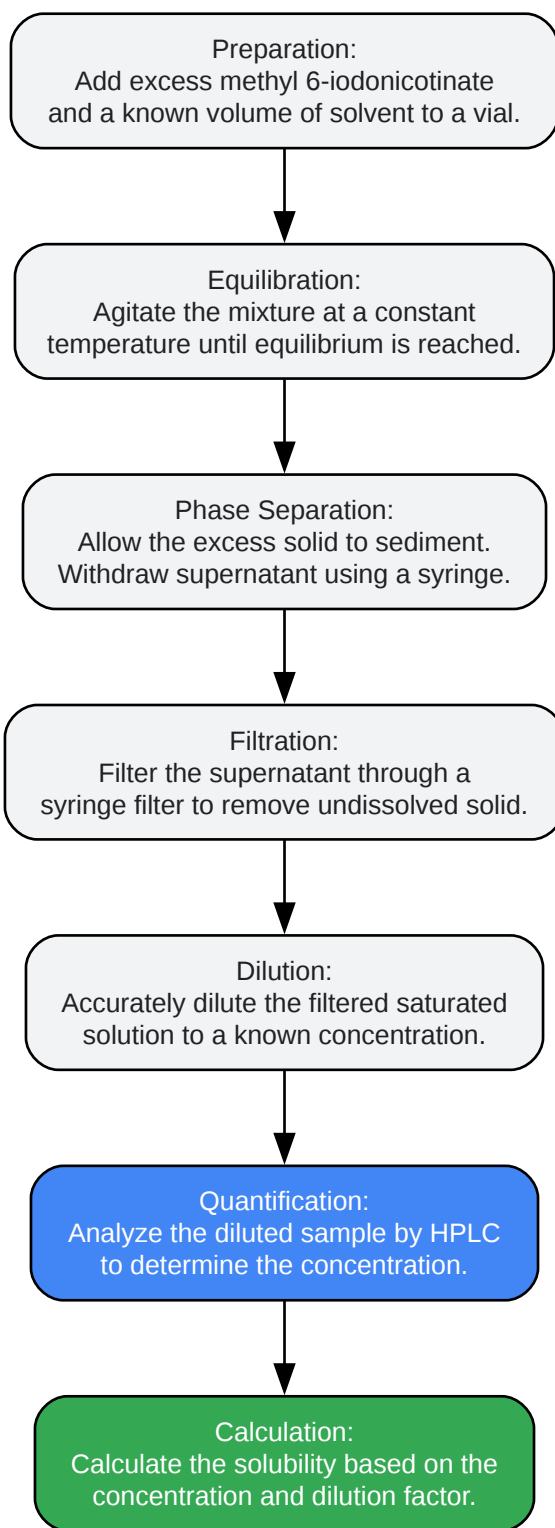
thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Principle: An excess amount of the solid solute (**methyl 6-iodonicotinate**) is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

- **Methyl 6-iodonicotinate** (solid)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringes and syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis)
- Analytical balance

Experimental Workflow:



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Caption: Workflow for determining the solubility of **methyl 6-iodonicotinate**.

Detailed Steps:

- Preparation: To a series of vials, add a pre-weighed excess amount of solid **methyl 6-iodonicotinate**. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.^[4]
- Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the mixtures for a sufficient duration to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by sampling at different time points until the concentration in the supernatant remains constant).
- Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand at the same constant temperature for a period to allow the excess solid to settle.^[4]
- Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
- Quantification:
 - Prepare a stock solution of **methyl 6-iodonicotinate** of a known concentration in a suitable solvent (often the mobile phase of the HPLC method).
 - Create a series of calibration standards by diluting the stock solution.
 - Inject the standards into the HPLC system to generate a calibration curve. A C18 reversed-phase column with a mobile phase of a buffered aqueous solution and an organic modifier like methanol or acetonitrile is often a good starting point.^[4]
 - Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
 - Inject the diluted sample into the HPLC and determine the concentration of **methyl 6-iodonicotinate**.

- Data Reporting: Calculate the solubility of **methyl 6-iodonicotinate** in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

The following table provides a template for recording and presenting the experimentally determined solubility data for **methyl 6-iodonicotinate** in various common organic solvents at a specified temperature.

Table 2: Experimentally Determined Solubility of **Methyl 6-iodonicotinate**

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Methanol			
Ethanol			
Isopropanol			
Acetone			
Ethyl Acetate			
Dichloromethane			
Acetonitrile			
Tetrahydrofuran			
Toluene			
Add other solvents as needed			

This guide provides the necessary framework for researchers to systematically determine and report the solubility of **methyl 6-iodonicotinate**. Accurate solubility data is fundamental for the successful design of synthetic routes, purification processes, and formulation development in the pharmaceutical industry.

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